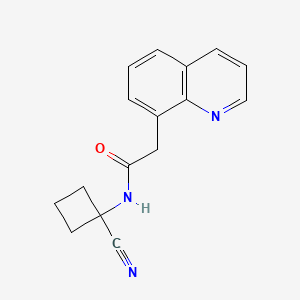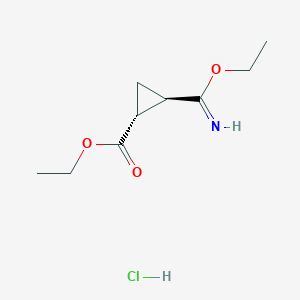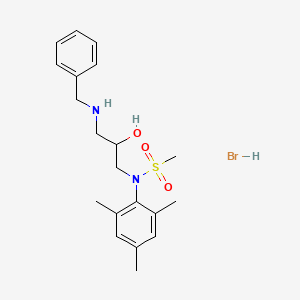
N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide: is a synthetic organic compound that features a unique combination of a cyanocyclobutyl group and a quinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide typically begins with commercially available starting materials such as cyclobutanone, quinoline, and acetonitrile.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to optimize reaction conditions, reduce waste, and increase production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide: can be compared with other compounds containing cyanocyclobutyl or quinolinyl groups, such as:
Uniqueness:
- Structural Features: The unique combination of the cyanocyclobutyl group and the quinolinyl moiety in this compound distinguishes it from other similar compounds.
- Potential Applications: Its potential applications in various fields, including medicinal chemistry and material science, highlight its uniqueness and importance in scientific research.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-11-16(7-3-8-16)19-14(20)10-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEMJKBFJCDNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2980887.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2980888.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980890.png)



![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)
![2-[(3-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2980897.png)


![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2980903.png)
![1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2980905.png)
